(2R)-2-amino-3-(5-methylfuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-(5-methylfuran-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a furan ring substituted with a methyl group at the 5-position and an amino acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(5-methylfuran-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran and a suitable amino acid precursor.
Formation of Intermediate: The furan ring is functionalized to introduce the amino acid side chain. This can be achieved through various methods, including alkylation or acylation reactions.
Coupling Reaction: The intermediate is then coupled with the amino acid precursor under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(5-methylfuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the furan ring or the amino acid side chain, leading to different reduced products.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
(2R)-2-amino-3-(5-methylfuran-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical studies to investigate its interactions with enzymes and other biomolecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(5-methylfuran-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The furan ring and amino acid side chain can participate in various binding interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-(5-methylthiophen-2-yl)propanoic acid: Similar structure but with a thiophene ring instead of a furan ring.
(2R)-2-amino-3-(5-methylpyrrole-2-yl)propanoic acid: Contains a pyrrole ring instead of a furan ring.
Uniqueness
(2R)-2-amino-3-(5-methylfuran-2-yl)propanoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2R)-2-amino-3-(5-methylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-2-3-6(12-5)4-7(9)8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
JBENSHRUWWZMCL-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C[C@H](C(=O)O)N |
Canonical SMILES |
CC1=CC=C(O1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.